molecular formula C22H32N2O3 B6016583 6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide

6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No.: B6016583
M. Wt: 372.5 g/mol
InChI Key: KGMPWPQBEOKLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a dioxine moiety, and a carboxamide group, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-16(2)13-18-6-8-19(9-7-18)14-24-10-4-5-20(15-24)23-22(25)21-17(3)26-11-12-27-21/h6-9,16,20H,4-5,10-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMPWPQBEOKLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OCCO1)C(=O)NC2CCCN(C2)CC3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dioxine moiety, and the final coupling with the carboxamide group. Here is a general outline of the synthetic route:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone, under acidic or basic conditions.

    Introduction of the Dioxine Moiety: The dioxine moiety can be introduced through a condensation reaction between a diol and a suitable aldehyde or ketone, followed by cyclization.

    Coupling with the Carboxamide Group: The final step involves coupling the piperidine-dioxine intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are common reducing agents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of pain management, anti-inflammatory agents, and central nervous system disorders.

    Pharmacology: It can be used to study receptor binding and signal transduction pathways, providing insights into its mechanism of action and potential therapeutic targets.

    Materials Science: The compound’s chemical properties may be exploited in the development of novel materials, such as polymers and coatings, with specific functionalities.

    Biological Research: It can be used as a tool compound to investigate biological processes and pathways, including enzyme inhibition and protein-protein interactions.

Mechanism of Action

The mechanism of action of 6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide: shares structural similarities with other piperidine-based compounds, such as:

Uniqueness

The uniqueness of 6-methyl-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide lies in its combination of the piperidine ring, dioxine moiety, and carboxamide group, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.